[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-0812 is a potent and selective antagonist of the chemokine (C-C motif) receptor 2 (CCR2). This compound has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. MK-0812 is known for its ability to block the migration of monocytes into inflamed tissues, thereby reducing inflammation .
Preparation Methods
The synthesis of MK-0812 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a tetrahydropyranyl cyclopentyl tetrahydropyridopyridine derivative. This intermediate is then subjected to various reaction conditions to yield the final product . Industrial production methods for MK-0812 involve optimizing these synthetic routes to achieve high yields and purity. Continuous intravenous infusion is used to maintain a constant level of the drug in the blood .
Chemical Reactions Analysis
MK-0812 undergoes several types of chemical reactions, including:
Oxidation: MK-0812 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in MK-0812.
Substitution: MK-0812 can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
MK-0812 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the CCR2 receptor and its role in various chemical processes.
Biology: Investigated for its effects on monocyte migration and inflammation, making it a valuable compound in immunological studies.
Industry: Utilized in the development of new drugs targeting the CCR2 receptor and related pathways.
Mechanism of Action
MK-0812 exerts its effects by binding to the CCR2 receptor, thereby blocking the interaction between the receptor and its ligands, such as chemokine (C-C motif) ligand 2 (CCL2). This inhibition prevents the migration of monocytes into inflamed tissues, reducing inflammation. The molecular targets and pathways involved include the CCR2 receptor and the downstream signaling pathways activated by this receptor .
Comparison with Similar Compounds
MK-0812 is unique in its high selectivity and potency as a CCR2 antagonist. Similar compounds include:
CCX598: Another CCR2 antagonist with similar properties but different structural features.
BMS-681: A compound with a similar mechanism of action but distinct chemical structure.
AMG487: A CXCR3 antagonist that shares some structural similarities with MK-0812 but targets a different receptor
Properties
Molecular Formula |
C24H34F3N3O3 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone |
InChI |
InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3/t18?,20?,21?,23-/m0/s1 |
InChI Key |
MTMDXAIUENDNDL-HGICKYPLSA-N |
Isomeric SMILES |
CC(C)[C@@]1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.